4,4-difluoro-N-methylpyrrolidine-2-carboxamide
Description
Molecular Geometry and Stereochemical Configuration Analysis
The molecular architecture of this compound is fundamentally defined by its five-membered pyrrolidine ring system, which adopts a non-planar conformation due to the inherent puckering characteristics of saturated heterocycles. The geminal difluorination at the 4-position introduces significant electronic and steric perturbations that profoundly influence the overall molecular geometry. The presence of two fluorine atoms at this position creates a strong electron-withdrawing effect that alters the electron density distribution throughout the ring system, while simultaneously imposing substantial steric constraints that restrict conformational flexibility.
The stereochemical configuration at the 2-position carbon center represents a critical structural feature that determines the absolute configuration of the molecule. This chiral center, bearing both the pyrrolidine nitrogen and the carboxamide functional group, establishes the fundamental three-dimensional framework upon which all other structural characteristics depend. The carboxamide group itself adopts a planar geometry due to the partial double-bond character of the carbon-nitrogen bond, with the N-methyl substituent extending outward from this planar arrangement.
The difluorinated carbon at position 4 exhibits tetrahedral geometry, with the two fluorine atoms occupying specific spatial positions that create a unique electronic environment. The carbon-fluorine bonds, characterized by their high electronegativity difference and short bond length, contribute to the overall dipole moment of the molecule and influence intermolecular interactions. The geminal arrangement of these fluorine atoms results in a distinctive molecular dipole that affects both the compound's physical properties and its potential for specific binding interactions.
The pyrrolidine nitrogen atom maintains its characteristic pyramidal geometry, with the lone pair of electrons contributing to the overall electronic structure of the ring system. The incorporation of this nitrogen into the five-membered ring creates a constrained environment that limits rotational freedom and establishes specific conformational preferences. The ring system exhibits characteristic puckering patterns that are further modified by the presence of the difluorinated carbon, resulting in a unique conformational landscape that distinguishes this compound from other pyrrolidine derivatives.
Comparative Analysis of Enantiomeric Forms (2R vs 2S Configurations)
The two enantiomeric forms of this compound, designated as (2R) and (2S) configurations, represent non-superimposable mirror images that exhibit distinct three-dimensional arrangements while maintaining identical molecular connectivity. The (2R)-enantiomer, with CAS number 2136689-96-6, demonstrates specific stereochemical characteristics that differentiate it from its (2S)-counterpart, which is associated with CAS number 1789767-01-6 in its hydrochloride salt form.
The stereochemical differences between these enantiomers manifest most prominently in their spatial arrangements around the chiral center at position 2. In the (2R)-configuration, the carboxamide group adopts a specific orientation relative to the pyrrolidine ring that creates a distinct three-dimensional topology. This arrangement influences the positioning of the N-methyl group and affects the overall molecular shape, particularly the relationship between the carboxamide functionality and the difluorinated position 4 carbon.
Conversely, the (2S)-enantiomer exhibits the opposite stereochemical arrangement, where the carboxamide group and associated N-methyl substituent occupy alternative spatial positions. This fundamental difference in stereochemistry extends beyond simple geometric considerations to influence the electronic environment of the molecule, as the spatial relationship between electron-rich and electron-poor regions changes significantly between the two enantiomers.
The conformational preferences of the pyrrolidine ring system also vary between the two enantiomers due to the different spatial demands imposed by the inverted stereochemistry. The (2R)-form tends to adopt specific ring conformations that minimize steric interactions between the carboxamide group and the ring substituents, while the (2S)-form may favor alternative conformational arrangements to achieve similar energy minimization. These conformational differences have been documented through various analytical techniques, including nuclear magnetic resonance spectroscopy and computational modeling studies.
The physical properties of the two enantiomers, while sharing identical molecular formulas and molecular weights, can differ significantly in their interactions with chiral environments. The (2S)-enantiomer hydrochloride salt, with molecular formula C₆H₁₁ClF₂N₂O and molecular weight of 200.61 g/mol, demonstrates enhanced stability and solubility characteristics compared to the free base form. This salt formation provides important insights into the differential behavior of the enantiomers in various chemical environments.
| Property | (2R)-Enantiomer | (2S)-Enantiomer |
|---|---|---|
| CAS Number | 2136689-96-6 | 1789767-01-6 (HCl salt) |
| Molecular Formula | C₆H₁₀F₂N₂O | C₆H₁₁ClF₂N₂O (HCl salt) |
| Molecular Weight | 164.15 g/mol | 200.61 g/mol (HCl salt) |
| Stereochemical Configuration | R-configuration at C2 | S-configuration at C2 |
| Commercial Availability | Research grade | Research grade with HCl salt |
X-ray Crystallographic Studies of Pyrrolidine Ring Conformations
X-ray crystallographic investigations of fluorinated pyrrolidine derivatives have provided crucial insights into the conformational behavior of compounds structurally related to this compound. Studies focusing on fluorinated proline residues and their derivatives have revealed significant conformational constraints imposed by fluorine substitution, particularly when geminal difluorination is present at the 4-position of the pyrrolidine ring. These crystallographic analyses demonstrate that the introduction of fluorine atoms fundamentally alters the puckering patterns and ring conformational preferences compared to unsubstituted pyrrolidine systems.
The crystallographic data from related fluorinated pyrrolidine compounds indicate that geminal difluorination at the 4-position typically results in a flattening of the pyrrolidine ring compared to its unsubstituted counterpart. This conformational change arises from the electronic effects of the fluorine atoms, which withdraw electron density from the ring system and alter the hybridization characteristics of the difluorinated carbon. The resulting conformational constraint leads to reduced flexibility in the ring system and establishes preferential conformational states that are energetically favored.
Structural studies of 3,4-difluorinated proline derivatives have shown that the presence of fluorine substitution influences the exo and endo puckering patterns characteristic of pyrrolidine rings. The crystallographic evidence suggests that fluorinated derivatives tend to adopt more constrained conformations with reduced conformational exchange rates compared to their non-fluorinated analogs. This conformational rigidity has important implications for the three-dimensional structure of this compound, as the geminal difluorination would be expected to produce similar constraining effects.
The analysis of crystal structures from fluorinated pyrrolidine-containing compounds reveals specific intermolecular interaction patterns that arise from the presence of fluorine atoms. These interactions, including carbon-hydrogen to fluorine contacts and fluorine-fluorine interactions, contribute to the overall crystal packing and provide insights into the preferred conformational states of the molecules in the solid state. The electronegativity of fluorine creates unique electrostatic interaction patterns that influence both intramolecular conformational preferences and intermolecular association behaviors.
Comparative crystallographic studies of enantiomeric fluorinated pyrrolidine derivatives have demonstrated that stereochemical differences can lead to distinct crystal packing arrangements, even when the individual molecular conformations are similar. The (2R) and (2S) forms of related compounds often crystallize in different space groups, reflecting the influence of chirality on intermolecular interactions and crystal formation processes. These observations suggest that similar differences would be expected for the enantiomers of this compound, should crystallographic studies be conducted on these specific compounds.
The crystallographic investigation of MDM2 inhibitor compounds containing fluorinated pyrrolidine moieties has provided additional structural insights relevant to understanding the conformational behavior of this compound. These studies reveal that the incorporation of fluorinated pyrrolidine units into larger molecular frameworks maintains the characteristic conformational constraints associated with the fluorinated ring system, while also demonstrating how these structural features contribute to specific binding interactions and molecular recognition events.
Properties
IUPAC Name |
4,4-difluoro-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c1-9-5(11)4-2-6(7,8)3-10-4/h4,10H,2-3H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYNKRWILVCCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination and Carboxamide Formation via Pyrrolidine-2-carboxylic Acid Derivatives
A patented method for pyrrolidine-2-carboxylic acid derivatives (which can be adapted for difluoro derivatives) involves:
- Starting from protected amino acid derivatives such as tert-butoxycarbonyl (Boc)-protected amino esters.
- Use of strong bases like lithium hexamethyldisilazide (LHMDS) or n-butyllithium (nBuLi) at low temperatures (-78°C) to generate reactive intermediates.
- Reaction with formic or acetic formic anhydrides to introduce acyl groups.
- Subsequent deprotection with trifluoroacetic acid (TFA) and purification by column chromatography to yield the desired pyrrolidine derivatives with high yields (75-90%) and purity.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of potassium iodide catalysis and high-boiling ether solvents significantly improves the synthesis of the N-methylpyrrolidine intermediate by enhancing methylamine solubility and reaction rates.
- Low-temperature lithiation and acylation steps allow for regio- and stereoselective functionalization of the pyrrolidine ring, which is crucial for maintaining the desired stereochemistry of this compound.
- Amide bond formation using modern coupling reagents is reliable and allows for the synthesis of derivatives with high purity, suitable for biological evaluation.
- Handling of hydrochloride salts of the compound requires standard safety protocols due to potential irritation hazards.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
4,4-Difluoro-N-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its stability and bioactivity.
Material Sciences: It is employed in the synthesis of advanced materials, including polymers and coatings, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 4,4-difluoro-N-methylpyrrolidine-2-carboxamide vary in ring systems, substituent patterns, and fluorine placement. Below is a detailed analysis of key comparators derived from recent literature and patents:
Structural Analog: Pyrrolidine-Based Carboxamides
- Unlike the target compound, the pyrrolidine ring lacks fluorination, reducing rigidity. The absence of N-methylation in the carboxamide group may increase hydrogen-bonding capacity but reduce lipophilicity .
Pyridine-Based Carboxamides
- 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide () Molecular Formula: C₁₃H₁₃N₃O₂ Molecular Weight: 243.26 g/mol Key Features: The pyridine ring replaces pyrrolidine, altering electronic properties. The lack of fluorine reduces metabolic stability compared to the difluorinated pyrrolidine scaffold .
N-(2-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide ()
- Molecular Formula : C₁₄H₇ClF₆N₂O
- Molecular Weight : 368.45 g/mol
- Key Features : Two trifluoromethyl groups on the pyridine ring provide strong electron-withdrawing effects, increasing acidity and altering solubility. The chlorophenyl group introduces steric bulk, contrasting with the target compound’s compact structure .
Complex Fused-Ring Systems
- (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide () Key Features: This compound features a fused pyrrolo-pyridazine core with multiple substituents, including difluoro and trifluoromethyl groups. The morpholine-ethoxy group enhances solubility, while the fused-ring system increases molecular weight (>600 g/mol), reducing blood-brain barrier permeability compared to the simpler pyrrolidine derivative .
Data Table: Comparative Analysis
Research Findings and Discussion
- Fluorine Effects : The 4,4-difluoro substitution on pyrrolidine increases ring rigidity via the gauche effect, favoring specific conformations critical for target binding. In contrast, trifluoromethyl groups () or aryl fluorine () alter electronic profiles without significantly restricting ring flexibility.
- Carboxamide Role : N-methylation in the target compound reduces hydrogen-bonding capacity but enhances lipophilicity, favoring membrane permeability. Unmethylated analogs () may exhibit stronger binding but poorer bioavailability.
- Molecular Size : The target’s low molecular weight (~164 g/mol) aligns with Lipinski’s rule for oral bioavailability, whereas bulkier analogs (e.g., , MW >600) face challenges in CNS penetration.
- Synthetic Accessibility : Introducing difluoro groups to pyrrolidine requires specialized fluorination reagents (e.g., DAST), while pyridine-based analogs () are synthesized via coupling reactions, offering modularity .
Biological Activity
4,4-Difluoro-N-methylpyrrolidine-2-carboxamide is a synthetic compound characterized by a pyrrolidine ring with two fluorine atoms and an N-methyl group. Its molecular formula is C6H10F2N2O, with a molecular weight of approximately 164.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interaction.
The unique structural features of this compound contribute significantly to its chemical reactivity and biological activity. The presence of fluorine enhances its electrophilic character, which may influence its interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C6H10F2N2O |
| Molecular Weight | 164.15 g/mol |
| Structural Features | Pyrrolidine ring with difluoro and N-methyl |
| Hydrochloride Salt Form | (2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may inhibit certain enzymes and modulate receptor activities, leading to various therapeutic effects. The exact molecular pathways involved are still under investigation.
Biological Activity Studies
Recent studies have explored the biological effects of this compound across different systems:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic applications.
- Cell Proliferation : In vitro studies have indicated that this compound may exhibit antiproliferative effects against various cancer cell lines.
- Apoptosis Induction : The compound has been linked to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in cancer cell lines.
Antiproliferative Activity
A study assessing the antiproliferative effects of various derivatives found that compounds similar to this compound demonstrated significant activity against cancer cell lines, with some derivatives achieving GI50 values comparable to established chemotherapeutics like doxorubicin .
Apoptotic Effects
In MCF-7 breast cancer cells, treatment with this compound resulted in a notable increase in caspase levels (caspase 3, 8, and 9) and Cytochrome C release, indicating the induction of apoptosis. The compound also significantly increased Bax levels while reducing Bcl-2 levels compared to untreated controls .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,4-difluoro-N-methylpyrrolidine-2-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via a multi-step route involving fluorination of a pyrrolidine precursor followed by carboxamide formation. For example, fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions at −78°C to 0°C is common. Optimization of reaction time, temperature, and stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent) is critical to minimize side products like over-fluorinated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
- Data : In analogous syntheses (e.g., Boc-protected 4,4-difluoropyrrolidine derivatives), yields increased from 40% to 65% by replacing ethyl esters with tert-butyl esters to reduce steric hindrance during fluorination .
Q. How can the structural integrity and purity of this compound be validated?
- Methodology : Use a combination of NMR (to confirm difluoro substitution at C4) and NMR (to verify N-methylation and carboxamide formation). High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight. Purity (>98%) should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 210–254 nm .
- Data : In related compounds (e.g., 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide), NMR chemical shifts for geminal fluorines typically appear as doublets near −150 to −160 ppm .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4–12 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the carboxamide to carboxylic acid) using LC-MS. Store the compound in airtight containers under nitrogen at −20°C to prevent moisture-induced decomposition .
Advanced Research Questions
Q. How do the fluorine substituents influence the compound’s conformational dynamics and binding affinity in enzyme inhibition studies?
- Methodology : Perform molecular dynamics (MD) simulations and density functional theory (DFT) calculations to analyze the fluorinated pyrrolidine ring’s puckering and electronic effects. Compare with non-fluorinated analogs in enzyme assays (e.g., serine proteases or kinases). Fluorine’s electronegativity may enhance binding via dipole interactions or reduce metabolic liability .
- Data : In fluorinated pyridinecarboxamide derivatives (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide), fluorination increased target binding affinity by 3–5 fold due to improved hydrophobic interactions and reduced off-target effects .
Q. What strategies can resolve contradictions in biological activity data across different assay formats (e.g., cell-free vs. cellular assays)?
- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement). Consider factors like membrane permeability (logP of this compound: ~1.5) or intracellular esterase-mediated hydrolysis of prodrug derivatives. Use isotopic labeling ( or ) to track metabolite interference .
Q. How can computational tools predict metabolic pathways and potential toxicities of this compound?
- Methodology : Employ in silico platforms like MetaSite or GLORYx to identify probable Phase I/II metabolism sites (e.g., N-demethylation or carboxamide hydrolysis). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). For toxicity, use Derek Nexus to flag structural alerts (e.g., fluorinated moieties linked to mitochondrial toxicity) .
Methodological Recommendations Table
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
